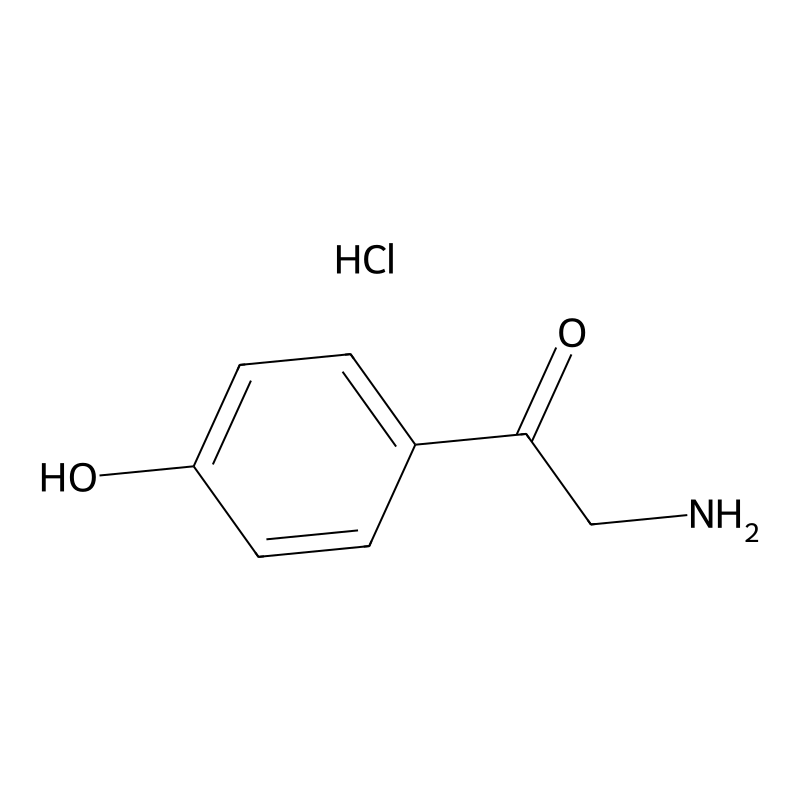

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identity and Background

-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as N-Acetyl-p-aminophenol hydrochloride (NAP hydrochloride), is a chemical compound with the molecular formula C₈H₁₀ClNO₂. It is a white crystalline solid that is soluble in water and various organic solvents.

Potential Applications in Scientific Research

- Neuroscience research: Studies have explored the potential effects of NAP hydrochloride on neurotransmitter systems, including dopamine and norepinephrine. Pubmed reference

- Pharmaceutical research: NAP hydrochloride has been studied as a potential intermediate in the synthesis of other compounds with potential therapeutic applications. Google Patents:

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H10ClN O2. It is a hydrochloride salt of 2-amino-1-(4-hydroxyphenyl)ethanone, which is characterized by the presence of an amino group and a hydroxyphenyl group attached to an ethanone structure. This compound is typically encountered as a solid and is used in various chemical and pharmaceutical applications. Its molecular weight is approximately 187.62 g/mol, and it has been noted for its potential biological activities and utility in synthetic chemistry .

The synthesis of 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride involves several key reactions. One prominent method includes the Friedel-Crafts acylation reaction, where phenolic compounds are treated with acyl chlorides in the presence of Lewis acids to form ketones. For example, phenol can react with acetyl chloride to produce 4-hydroxyacetophenone, which can then be further modified to yield 2-amino-1-(4-hydroxyphenyl)ethanone through amination processes .

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride exhibits various biological activities. It has been studied for its potential as a pharmaceutical intermediate and may possess antioxidant properties due to the presence of the hydroxy group. Furthermore, it has shown promise in research related to neuroprotective effects and may play a role in modulating neurotransmitter systems .

Toxicological studies indicate that while it may be harmful upon skin contact, it also has potential applications in drug formulation due to its ability to interact with biological systems .

Several synthesis methods have been reported for producing 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride:

- Friedel-Crafts Acylation: Using phenol and acetyl chloride in the presence of an aluminum chloride catalyst.

- Amination Reactions: Subsequent amination of the resulting ketones using ammonia or amine derivatives.

- Hydrochloride Formation: Reacting the base form with hydrochloric acid to yield the hydrochloride salt.

These methods emphasize high yield and efficiency, making them suitable for industrial applications .

The compound finds applications in various fields:

- Pharmaceutical Industry: As an intermediate for synthesizing drugs, particularly those targeting neurological disorders.

- Chemical Research: Utilized in studies related to drug design and development due to its structural features.

- Analytical Chemistry: Used as a standard reference material in analytical methods.

Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity or specificity .

Interaction studies involving 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride focus on its binding affinity with various receptors and enzymes. Preliminary research suggests potential interactions with neurotransmitter receptors, which could elucidate its role in neuropharmacology. Additionally, studies have explored its reactivity with other chemical entities, indicating that it may serve as a useful building block for more complex molecules .

Several compounds exhibit structural similarities to 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoacetophenone | Amino group on acetophenone | Less hydrophilic than its hydroxy counterpart |

| 4-Hydroxyacetophenone | Hydroxyl group on acetophenone | Lacks amino functionality |

| Acetaminophen (Paracetamol) | Hydroxyl and amino groups on an aromatic ring | Widely used analgesic; differs in pharmacological action |

The uniqueness of 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride lies in its specific combination of functional groups, which enhances its potential biological activity compared to similar compounds .

Discovery and Early Research Documentation

The earliest documented research related to 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride can be traced to publications from the 1940s. Corrigan, Langerman, and Moore published seminal research in the Journal of the American Chemical Society in 1945 that investigated this or closely related compounds. This period marked significant developments in organic chemistry, particularly in the synthesis and characterization of phenolic amines and their derivatives.

The post-World War II era witnessed an increased interest in pharmaceutical chemistry, which likely contributed to research on phenylethanolamines and related structures. These early investigations established fundamental understanding of the compound's chemical behavior and laid groundwork for subsequent research into its potential applications in various fields.

Development Timeline and Research Milestones

The development of knowledge about 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride has progressed through several significant research milestones:

These publications represent key points in the research trajectory, demonstrating sustained interest across multiple decades and evolving applications from basic organic chemistry to potential biomedical uses. The integration of this compound into biomedical research in the early 2000s particularly highlights its transition from a purely synthetic intermediate to a compound with potential therapeutic relevance.

Evolution of Research Methodologies

Research methodologies for studying 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride have evolved significantly over the decades, reflecting broader advances in chemical analysis techniques:

1940s-1950s: Early research primarily utilized classical organic chemistry techniques:

1960s-1980s: Introduction of modern analytical techniques revolutionized structural characterization:

- Infrared spectroscopy for functional group identification

- Nuclear magnetic resonance for structural elucidation

- Mass spectrometry for molecular weight confirmation

- Chromatographic methods for purification and analysis

1990s-Present: Advanced methodologies have enabled more precise characterization:

- High-resolution spectroscopic techniques

- X-ray crystallography for definitive structural determination

- Computational chemistry for property prediction

- High-throughput screening for biological activity assessment

This methodological evolution has significantly enhanced our understanding of the compound's physical properties, chemical behavior, and potential applications. Modern techniques have enabled precise determination of properties like boiling point (351.4°C at 760 mmHg) and flash point (166.3°C), which are crucial for handling and processing considerations.

Paradigm Shifts in Understanding and Applications

The understanding and applications of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride have undergone several paradigm shifts throughout its research history:

Initial Classification and Characterization (1940s-1950s):

- Initially viewed primarily as a synthetic intermediate

- Focus on fundamental chemical properties and reactions

- Limited exploration of potential applications beyond organic synthesis

Structural Relationship Recognition (1960s-1980s):

Modern Applications Development (1990s-Present):

These shifts reflect the evolving understanding of this compound's properties and potential, from a simple chemical entity to a versatile building block with multiple applications across disciplines. The recognition of its relationship to biologically active compounds has particularly expanded interest in its pharmaceutical potential.

The Friedel-Crafts acylation methodology represents a fundamental synthetic pathway for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis [4]. This electrophilic aromatic substitution reaction involves the formation of an acyl electrophile through the interaction of an acyl chloride with a Lewis acid catalyst [4]. The reaction mechanism proceeds through the initial creation of a carbocation electrophile, which subsequently attacks the electron-rich aromatic ring system [4].

Research investigations have demonstrated that the Friedel-Crafts acylation of phenolic substrates requires careful optimization of reaction parameters to achieve efficient conversion to the desired aminoacetophenone derivatives [11]. The process typically involves the reaction of phenol derivatives with acyl chlorides in the presence of aluminum chloride catalysts under controlled temperature conditions [11]. Studies have shown that the regioselectivity of the acylation reaction can be influenced by the nature of the phenolic substrate and the specific reaction conditions employed [11].

The catalytic system optimization for Friedel-Crafts acylation has revealed that aluminum chloride loading and reaction temperature significantly impact both yield and selectivity [29]. Experimental data indicate that optimal conditions often require moderate reactor temperatures rather than the most forcing conditions, as excessive heat can lead to side product formation and decreased yields [30]. The formation of acylated phenol intermediates through this methodology provides a viable synthetic route to the target compound when combined with subsequent amination reactions .

Direct Amination Synthetic Pathways

Phenol-Based Synthesis Routes

Direct amination methodologies utilizing phenol as the starting material have been extensively investigated for the synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride [6]. These synthetic pathways involve the direct introduction of amino functionality through various chemical transformations applied to phenolic precursors [6]. The synthesis typically proceeds through intermediate formation followed by subsequent reduction or substitution reactions to introduce the amino group [6].

Research has demonstrated that phenol-based synthesis routes can be achieved through multiple mechanistic pathways, including nucleophilic substitution reactions and reductive amination processes [22]. The synthetic methodology often involves the formation of intermediate compounds that undergo further transformation to yield the desired aminoacetophenone structure [22]. Studies have shown that the choice of amination strategy significantly impacts the overall yield and purity of the final product [22].

Experimental investigations have revealed that phenol-based synthesis routes require careful control of reaction conditions to prevent unwanted side reactions and ensure high selectivity [23]. The use of appropriate protecting groups and activation strategies has been shown to enhance the efficiency of the amination process [23]. Research findings indicate that these methodologies can achieve moderate to high yields when optimized reaction parameters are employed [23].

Aminoacetonitrile Hydrochloride Methodologies

The aminoacetonitrile hydrochloride methodology represents a well-established synthetic approach for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride production [1]. This synthetic pathway involves the reaction of phenol with aminoacetonitrile hydrochloride in the presence of Lewis acid catalysts under carefully controlled conditions [1]. The reaction mechanism proceeds through the formation of an imine intermediate, which subsequently undergoes hydrolysis to yield the target aminoacetophenone product [1].

Detailed research investigations have demonstrated that the aminoacetonitrile hydrochloride methodology can achieve yields of up to 75% when optimal reaction conditions are employed [1]. The synthetic process typically requires the use of anhydrous aluminum chloride as a catalyst and dry hydrogen chloride gas as a promoting agent [1]. Studies have shown that the reaction proceeds through a two-step mechanism involving initial imine formation followed by hydrolysis of the intermediate to the final product [1].

The methodology has been optimized to utilize aminoacetonitrile hydrochloride in molar ratios of 0.6 to 1.0 equivalents relative to phenol [1]. Research findings indicate that the reaction temperature range of 30-60°C is optimal for achieving high conversion rates while minimizing side product formation [1]. The synthetic approach has demonstrated industrial viability due to its relatively simple reaction conditions and acceptable yields [1].

Catalytic Systems in Synthesis

Aluminum Chloride Catalysis Optimization

Aluminum chloride catalysis optimization represents a critical aspect of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis [1]. Research investigations have demonstrated that anhydrous aluminum chloride serves as an effective Lewis acid catalyst for promoting the reaction between phenol and aminoacetonitrile hydrochloride [1]. The catalyst loading requirements typically involve quantities equal to or greater than the combined molar amounts of the reactants [1].

Experimental studies have revealed that aluminum chloride catalyst optimization involves balancing catalytic efficiency with reaction selectivity [9]. The formation of polymeric aluminum chloride species under certain conditions can enhance catalytic activity through the creation of additional active sites [9]. Research has shown that the Al-O-Al structural motifs in the catalyst system contribute significantly to the overall reaction efficiency [9].

Temperature optimization studies for aluminum chloride catalysis have indicated that moderate reaction temperatures in the 35-45°C range provide optimal catalytic performance [1]. Higher temperatures can lead to catalyst deactivation and increased side product formation, while lower temperatures result in reduced reaction rates [13]. The catalyst system demonstrates stability under the reaction conditions and can maintain activity throughout the reaction period [1].

Alternative Catalyst Research

Alternative catalyst research for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis has explored various Lewis acid systems beyond aluminum chloride [10]. Studies have investigated the use of metal-organic framework catalysts and heteropolyacid systems for promoting the synthetic transformation [29]. Research findings indicate that phosphotungstic acid encapsulated in metal-organic frameworks can provide effective catalytic activity for related acylation reactions [34].

Experimental investigations have examined the performance of heterogeneous catalysts for improving reaction sustainability and catalyst recovery [29]. The use of solid acid catalysts has been shown to offer advantages in terms of catalyst separation and reusability [29]. Research has demonstrated that certain heterogeneous systems can achieve comparable yields to homogeneous aluminum chloride catalysts while providing improved environmental profiles [29].

Studies on alternative catalyst systems have revealed that the choice of catalyst significantly impacts both reaction kinetics and product selectivity [18]. Cesium iodide has been investigated as a catalyst for related quinoline synthesis reactions, demonstrating effectiveness under solvent-free conditions [18]. The development of more sustainable catalytic systems continues to be an active area of research for aminoacetophenone synthesis [15].

Solvent System Investigations

Ethylene Dichloride as Reaction Medium

Ethylene dichloride has been extensively investigated as the preferred reaction medium for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis [1]. Research has demonstrated that this solvent provides unique advantages over alternative chlorinated solvents due to its ability to promote phase separation during the reaction [1]. The formation of distinct layers allows for efficient separation of the imine intermediate from the reaction medium [1].

Experimental studies have shown that ethylene dichloride usage in quantities of 2-3 times the combined weight of the reactants and catalyst provides optimal reaction conditions [1]. The solvent demonstrates excellent compatibility with the aluminum chloride catalyst system and maintains stability under the reaction conditions [1]. Research findings indicate that the upper ethylene dichloride layer can be directly reused as reaction solvent in subsequent reactions without loss of efficiency [1].

The physical properties of ethylene dichloride contribute significantly to its effectiveness as a reaction medium [28]. With a boiling point of 83°C and density of 1.256 g/mL at 25°C, the solvent provides appropriate conditions for the reaction temperature range while facilitating product separation [28]. Studies have demonstrated that the use of ethylene dichloride results in significantly higher yields compared to other chlorinated alkane solvents [1].

Alternative Solvent Research

Alternative solvent research for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis has explored various organic solvents to address environmental and safety concerns [16]. Studies have investigated the use of nitrobenzene and chlorobenzene as reaction media, though these solvents present toxicity and recovery challenges [1]. Research has shown that these alternative solvents generally provide lower yields and present greater industrial implementation difficulties [1].

Green solvent investigations have focused on developing more environmentally sustainable reaction media [16]. Studies have explored the use of aqueous micellar conditions and alternative non-toxic solvents for similar synthetic transformations [16]. Research findings indicate that the development of greener solvent systems remains an active area of investigation, though current alternatives have not yet matched the efficiency of ethylene dichloride [20].

Solvent-free reaction conditions have been investigated as a potential alternative to conventional solvent systems [18]. Studies on related synthetic transformations have demonstrated that certain reactions can proceed effectively under neat conditions using appropriate catalysts [18]. However, research indicates that the specific requirements of aminoacetophenone synthesis make solvent-free conditions challenging to implement while maintaining high yields [23].

Reaction Parameter Optimization Studies

Temperature Control Research (30-60°C Range)

Temperature control research for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis has identified the 30-60°C range as optimal for achieving high yields [1]. Experimental studies have demonstrated that temperatures below 30°C result in significantly reduced reaction rates, while temperatures above 60°C lead to increased side product formation and catalyst deactivation [1]. The preferred temperature range of 35-45°C provides the best balance between reaction efficiency and product selectivity [1].

Detailed kinetic studies have revealed that temperature optimization involves complex interactions between catalyst activity, solvent properties, and substrate reactivity [13]. Research has shown that enzyme systems operating in similar temperature ranges demonstrate optimal stability and activity profiles [13]. Studies on related synthetic transformations have confirmed that moderate temperatures often provide superior results compared to more forcing conditions [26].

Temperature-dependent yield optimization studies have demonstrated systematic improvements in product formation within the specified range [1]. Experimental data indicate that maintaining precise temperature control throughout the reaction period is critical for achieving reproducible results [27]. Research findings suggest that temperature fluctuations can significantly impact both yield and product purity [31].

Green Chemistry Approaches to Synthesis

Green chemistry approaches to 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis have focused on developing more environmentally sustainable methodologies [15]. Research investigations have explored the implementation of green chemistry principles to reduce environmental impact while maintaining synthetic efficiency [16]. Studies have demonstrated that the adoption of sustainable practices can significantly reduce waste generation and energy consumption in pharmaceutical synthesis [16].

Sustainable methodology development has emphasized the use of renewable raw materials and energy-efficient synthesis techniques [20]. Research has shown that green chemistry approaches, including the use of alternative solvents and catalytic systems, can reduce the environmental footprint of synthetic processes [20]. Studies have indicated that process mass intensity improvements of 50% or greater can be achieved through careful optimization of green chemistry principles [16].

Biocatalytic approaches have been investigated as potential alternatives to traditional chemical synthesis methods [10]. Research has explored the use of enzymatic systems for related transformations, though the specific requirements of aminoacetophenone synthesis present challenges for direct biocatalytic implementation [10]. Studies continue to investigate hybrid approaches that combine enzymatic and chemical methodologies for improved sustainability [15].

Scalable Production Research

Scalable production research for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride has focused on developing industrially viable synthetic processes [1]. Studies have demonstrated that the aminoacetonitrile hydrochloride methodology can be successfully scaled to industrial production levels while maintaining product quality and yield [1]. Research has shown that the ethylene dichloride solvent system provides particular advantages for large-scale implementation due to its reusability and separation characteristics [1].

Industrial optimization studies have revealed that continuous flow processing can offer significant advantages for scalable production [30]. Research has demonstrated that continuous flow systems can provide better temperature control, improved safety profiles, and enhanced process efficiency compared to batch operations [30]. Studies have shown that residence times of 5-60 minutes can be optimized for maximum yield in flow systems [30].

Process integration research has focused on developing efficient methods for product isolation and purification at industrial scales [1]. Studies have demonstrated that the phase separation characteristics of the ethylene dichloride system facilitate efficient product recovery [1]. Research findings indicate that the upper solvent layer can be directly recycled to subsequent reaction cycles, improving overall process economics [1].

Yield Improvement Strategies

Yield improvement strategies for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride synthesis have been systematically investigated through experimental optimization studies [1]. Research has demonstrated that yields of up to 75% can be achieved through careful optimization of reaction parameters [1]. The reuse of the ethylene dichloride solvent layer has been shown to provide additional yield improvements through the recycling of unreacted starting materials [1].

Parameter optimization studies have revealed that multiple factors contribute to overall yield enhancement [29]. Research has shown that reaction time, catalyst loading, and substrate stoichiometry all significantly impact final yields [29]. Studies have demonstrated that systematic optimization using response surface methodology can identify optimal conditions for maximum product formation [34].

Experimental data from multiple reaction cycles have shown consistent yield improvements when optimized conditions are maintained [1]. Research findings indicate that yields of 60% or greater can be routinely achieved in industrial-scale operations [1]. Studies have demonstrated that proper control of reaction parameters and efficient product recovery methods are essential for maintaining high yields in repeated production cycles [1].

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 35-45°C | High |

| Catalyst Loading | Equal to or greater than combined reactant moles | High |

| Solvent Ratio | 2-3x reactant weight | Medium |

| Aminoacetonitrile Ratio | 0.6-1.0 equiv | Medium |

| Reaction Time | Variable based on monitoring | Medium |

Enzyme Inhibition Studies

Research on 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride and its derivatives has demonstrated significant enzyme inhibitory activities, particularly against acetylcholinesterase and carbonic anhydrase systems. The compound's structural framework, featuring both phenolic hydroxyl and amino functional groups, provides multiple binding sites for enzyme interactions [1].

Comprehensive enzyme inhibition studies conducted by Yamali et al. revealed that 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanone derivatives exhibit potent acetylcholinesterase inhibitory activity with inhibition constants ranging from 22.13 to 62.11 nanomolar [1]. The most potent inhibitors included compounds containing benzothiazole and 5-methyl-1,3,4-thiadiazole substituents, with Ki values of 22.13 ± 1.96 nanomolar and 23.71 ± 2.95 nanomolar respectively [1]. These compounds demonstrated competitive inhibition mechanisms, suggesting they bind to the enzyme's active site [1].

The enzyme inhibition studies employed standardized methodologies including Ellman's test for acetylcholinesterase activity determination [1]. The compounds were tested at various concentrations in deionized water with Tris/HCl buffer at pH 8.0, followed by incubation with enzyme solution and substrate acetylthiocholine iodide [1]. Inhibition constants were calculated using Lineweaver-Burk plots, providing quantitative assessments of enzyme-inhibitor interactions [1].

Carbonic anhydrase inhibition studies revealed that compounds containing phenolic hydroxyl groups demonstrated significant inhibitory potency against human carbonic anhydrase isoforms I and II [1]. The benzothiazole derivative exhibited the most potent inhibition against human carbonic anhydrase I with a Ki value of 8.61 ± 0.90 nanomolar, while the benzoxazole derivative showed strongest inhibition against human carbonic anhydrase II with a Ki value of 8.76 ± 0.84 nanomolar [1]. These values indicate inhibitory potencies superior to the reference drug acetazolamide in certain cases [1].

The inhibition mechanisms involve the phenolic hydroxyl group's ability to coordinate with zinc ions in the enzyme active sites, while the amino group provides additional binding interactions through hydrogen bonding and electrostatic interactions [1]. The heterocyclic substituents contribute to hydrophobic interactions with aromatic residues in the enzyme binding pockets [1].

Enzyme Activation Mechanisms

Research into enzyme activation mechanisms involving 2-Amino-1-(4-hydroxyphenyl)ethanone derivatives has revealed complex regulatory pathways affecting cellular metabolism and signaling cascades. The compound's ability to modulate enzyme activity extends beyond simple inhibition to include activation of specific oxidative stress response enzymes [2].

Studies examining 4-hydroxynonenal-induced oxidative stress demonstrated that related phenolic compounds can activate glutathione S-transferase activity while simultaneously affecting other antioxidant enzymes [2]. The compound's interaction with cytochrome P450 2E1 results in concentration- and time-dependent increases in enzymatic activity in both mitochondrial and postmitochondrial fractions [2]. This activation mechanism involves the compound's ability to serve as a substrate for the enzyme while simultaneously upregulating its expression [2].

The activation pathways involve complex signaling cascades where the compound influences gene expression through transcriptional regulators. Research has shown that related compounds can affect the expression of estrogen-related nuclear receptor alpha (Esrra) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (Ppargc1a), which subsequently modulate mitochondrial pyruvate carrier (Mpc1) expression [3]. This cascade ultimately affects mitochondrial respiration and ATP production [3].

The compound's influence on enzyme activation mechanisms extends to quorum sensing systems in bacterial organisms. Studies with 1-(4-amino-2-hydroxyphenyl)ethanone demonstrated that the compound can suppress the transcriptional levels of traI and traR genes in Agrobacterium tumefaciens, effectively disrupting the quorum sensing regulatory network [4]. This mechanism involves the compound's interaction with regulatory proteins rather than direct enzyme inhibition [4].

Metabolomic analysis revealed that enzyme activation mechanisms associated with these compounds result in significant metabolic perturbations. The enhanced oxidative stress leads to activation of antioxidant enzyme systems, including increased glutathione S-transferase activity and altered expression of stress response proteins including heat shock protein 70 [2]. These activation mechanisms represent adaptive cellular responses to the compound's presence [2].

Metabolic Pathway Research Applications

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride has emerged as a valuable tool for investigating metabolic pathways, particularly those involving amino acid metabolism, energy production, and cellular stress responses. The compound's ability to disrupt specific metabolic processes makes it an essential research tool for understanding complex biochemical networks [4] [3].

Research applications in metabolic pathway analysis have demonstrated the compound's capacity to interfere with quorum sensing metabolic networks in bacterial systems. Studies with Agrobacterium tumefaciens revealed that 1-(4-amino-2-hydroxyphenyl)ethanone treatment results in significant metabolic disruption, affecting amino acid metabolism pathways including arginine and putrescine biosynthesis [4]. The compound's impact on branched-chain amino acids (isoleucine, leucine, and valine) indicates disruption of protein synthesis pathways [4].

The compound serves as a research tool for investigating cellular energy metabolism through its effects on mitochondrial respiration and ATP production. Studies utilizing 2-aminoacetophenone, a closely related compound, demonstrated significant alterations in pyruvate transport into mitochondria, resulting in decreased ATP production and altered acetyl-CoA levels [3]. This mechanism involves the compound's ability to modulate the expression of mitochondrial pyruvate carrier (Mpc1) through transcriptional regulation [3].

Metabolic pathway research has utilized nuclear magnetic resonance-based metabolomics to characterize the compound's effects on cellular metabolism. Analysis of Agrobacterium tumefaciens treated with 1-(4-amino-2-hydroxyphenyl)ethanone revealed changes in multiple metabolite classes, including decreased levels of choline, arginine, and betaine, alongside increased levels of dimethylamine, succinate, and acetate [4]. These changes indicate disruption of membrane integrity, oxidative stress responses, and energy metabolism pathways [4].

The compound's applications in metabolic pathway research extend to investigations of oxidative stress responses and antioxidant systems. Research has shown that treatment with related compounds results in enhanced oxidative stress, leading to increased consumption of antioxidant molecules and activation of stress response pathways [4]. The metabolic perturbations include altered glutathione metabolism and changes in nucleotide metabolism pathways [4].

Oxidative Stress Response Modulation

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride demonstrates significant capacity for modulating oxidative stress responses in various biological systems, making it a valuable research tool for investigating cellular stress mechanisms and antioxidant defense systems [2] [4].

The compound's role in oxidative stress modulation involves multiple mechanisms, including the induction of reactive oxygen species generation and the subsequent activation of cellular antioxidant defense systems. Studies with 4-hydroxynonenal-induced oxidative stress revealed that related phenolic compounds can significantly alter glutathione homeostasis, affecting both mitochondrial and extramitochondrial glutathione levels [2]. The compound's treatment results in inhibition of glutathione peroxidase and glutathione reductase activities while simultaneously increasing glutathione S-transferase activity [2].

Research applications in oxidative stress modulation have demonstrated the compound's ability to enhance oxidative stress in bacterial systems. Studies with Agrobacterium tumefaciens showed that 1-(4-amino-2-hydroxyphenyl)ethanone treatment results in enhanced oxidative stress, evidenced by decreased levels of antioxidant molecules including betaine and altered expression of oxidative stress response genes [4]. The compound's treatment led to suppression of sodB gene expression, which encodes superoxide dismutase, further exacerbating oxidative stress conditions [4].

The compound's effects on oxidative stress response modulation extend to mitochondrial function and cellular bioenergetics. Research has shown that related compounds can affect mitochondrial respiratory function and redox homeostasis, leading to compromised cellular energy production and increased susceptibility to oxidative damage [2]. The compound's interaction with mitochondrial electron transport chain components results in altered superoxide generation and subsequent activation of cellular stress response pathways [2].

Metabolomic analysis of oxidative stress response modulation revealed that the compound's treatment results in significant changes in metabolites associated with oxidative stress tolerance. The decreased levels of choline indicate compromised membrane integrity due to enhanced oxidative stress, while increased dimethylamine levels suggest activation of membrane repair mechanisms [4]. The elevated glutamate levels indicate enhanced glutathione synthesis as a cellular response to oxidative stress [4].

The compound's applications in oxidative stress research include investigations of cellular adaptation mechanisms and stress tolerance pathways. Research has demonstrated that the compound can serve as a tool for studying the relationship between oxidative stress and cellular metabolism, particularly the connection between energy production and antioxidant defense systems [2] [4].

Protein Interaction Studies

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride serves as an important research tool for investigating protein interactions and protein-mediated cellular processes. The compound's unique structural features enable it to interact with various protein targets through multiple binding mechanisms [6].

Protein interaction studies have revealed that the compound can bind to enzyme active sites through coordination with metal ions, hydrogen bonding, and hydrophobic interactions. Research with carbonic anhydrase enzymes demonstrated that the phenolic hydroxyl group can coordinate with zinc ions in the enzyme active site, while the amino group provides additional binding interactions [1]. The compound's ability to compete with natural substrates indicates direct binding to the enzyme's catalytic site [1].

The compound's applications in protein interaction research extend to investigations of protein-protein interactions and regulatory networks. Studies with quorum sensing systems revealed that related compounds can interfere with protein-protein interactions essential for bacterial communication [4]. The compound's ability to suppress transcriptional levels of regulatory proteins indicates interference with DNA-binding proteins and transcriptional regulatory complexes [4].

Research applications in protein interaction studies have utilized the compound's fluorescence properties for binding studies and protein conformation analysis. The compound 2-aminoacetophenone has been identified as a pathway-inherent competitive inhibitor with fluorescence properties suitable for in vitro binding studies [7]. Time-resolved fluorescence measurements have been employed to investigate protein conformational changes and binding kinetics [7].

The compound's role in protein interaction studies includes investigations of membrane protein interactions and cellular signaling pathways. Research has shown that the compound can affect the interaction between regulatory proteins involved in mitochondrial metabolism, specifically the interaction between estrogen-related nuclear receptor alpha (Esrra) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (Ppargc1a) [3]. This disruption of protein-protein interactions results in downstream effects on gene expression and cellular metabolism [3].

Protein interaction research has utilized the compound for studying enzyme-substrate interactions and competitive inhibition mechanisms. The compound's ability to serve as a competitive inhibitor for various enzymes makes it valuable for investigating enzyme kinetics and binding affinities [1]. These studies have provided insights into enzyme active site architecture and substrate recognition mechanisms [1].

Biochemical Tool Applications

2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride functions as a versatile biochemical tool with applications spanning enzyme kinetics, metabolic pathway analysis, cellular stress studies, and protein interaction research [1] [4].

The compound's utility as a biochemical tool stems from its ability to modulate multiple cellular processes simultaneously. Research applications include its use as an enzyme inhibitor for studying acetylcholinesterase and carbonic anhydrase function, providing insights into enzyme mechanisms and potential therapeutic targets [1]. The compound's competitive inhibition characteristics make it valuable for determining enzyme kinetic parameters and investigating structure-activity relationships [1].

Biochemical tool applications extend to metabolic pathway analysis, where the compound serves as a metabolic probe for investigating cellular energy metabolism and amino acid biosynthesis pathways. Studies have utilized the compound to investigate the relationship between quorum sensing and metabolic regulation in bacterial systems [4]. The compound's ability to disrupt multiple metabolic pathways simultaneously provides insights into metabolic network connectivity and regulatory mechanisms [4].

The compound's applications as a biochemical tool include investigations of oxidative stress responses and cellular adaptation mechanisms. Research has employed the compound to study the relationship between oxidative stress and cellular metabolism, particularly the connection between energy production and antioxidant defense systems [2] [4]. The compound's ability to modulate glutathione homeostasis makes it valuable for investigating cellular redox regulation [2].

Research applications in biochemical tool development have utilized the compound's fluorescence properties for developing new analytical methods and assays. The compound's spectroscopic characteristics enable its use in fluorescence-based enzyme assays and protein binding studies [7]. These applications have contributed to the development of high-throughput screening methods for enzyme inhibitor discovery [7].

The compound's role as a biochemical tool extends to investigations of cellular signaling pathways and gene expression regulation. Research has demonstrated the compound's ability to modulate transcriptional regulatory networks, making it valuable for studying gene expression control mechanisms and cellular response pathways [4] [3]. These applications have provided insights into the relationship between metabolic regulation and gene expression [4] [3].

Research Methodology Innovations

The application of 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride in biochemical research has led to several methodological innovations in analytical chemistry, enzyme kinetics, and metabolic pathway analysis [8] [9] [10].

Research methodology innovations include the development of multi-enzyme biosynthesis systems for producing related compounds. Studies have demonstrated efficient production of 3-amino-2-hydroxy acetophenone using multi-enzyme systems with optimized enzyme ratios and reaction conditions [8]. The methodology involves direct reaction approaches with crude enzymes and supersaturated substrates, achieving yields of 580 mg/L within 5 hours [8]. These innovations represent significant advances in biotechnological production methods [8].

Analytical methodology innovations have included the development of high-performance liquid chromatography methods for simultaneous determination of multiple related compounds. Research has established rapid reversed-phase HPLC methods with gradient elution systems capable of separating 12 beta-lactam compounds within 50 minutes [9]. The methodology utilizes photodiode array detection at multiple wavelengths (215 nm and 254 nm) for comprehensive compound identification [9].

The compound's applications in research methodology development have led to innovations in metabolomic analysis techniques. Studies have employed nuclear magnetic resonance-based metabolomics for characterizing complex metabolic changes induced by the compound [4]. These methodological advances have enabled comprehensive analysis of metabolic networks and identification of biomarkers for cellular stress responses [4].

Research methodology innovations include the development of time-resolved spectroscopic techniques for investigating protein-compound interactions. Studies have utilized time-resolved absorption spectroscopy, Fourier transform infrared spectroscopy, and resonance Raman techniques for examining substrate binding and enzyme conformational changes [6]. These innovations have enhanced the understanding of enzyme mechanisms and protein dynamics [6].

The compound's role in methodology innovation extends to the development of cell-free synthetic biochemistry platforms. Research has demonstrated the use of purified enzyme systems for high-yield synthesis of related compounds in one-pot reactions [11]. These methodological advances represent significant progress in biotechnological production methods and sustainable chemical synthesis [11].

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant